(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
The compound features several heterocyclic and bicyclic elements, suggesting its synthesis might involve multi-step reactions that could be of interest in organic chemistry research. For example, studies have explored the synthesis of heterocyclic compounds with similar structural motifs, focusing on the development of novel synthetic routes or improving reaction efficiencies (Wang et al., 2015). These methodologies often aim to optimize conditions for achieving high yields and selectivities, which are crucial for the synthesis of complex molecules.
Biological Activities
Compounds containing pyrrol, thiazole, and azabicyclo[3.2.1]octane frameworks are frequently investigated for their biological activities. Research has demonstrated that such structures can exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis and biological evaluation of related heterocyclic compounds have revealed promising herbicidal and insecticidal activities (Wang et al., 2015). This indicates potential research applications of the compound in pharmacology and biochemistry, where understanding the structure-activity relationships (SAR) could lead to the development of new therapeutic agents.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-20(29-22(23-15)24-11-5-6-12-24)21(26)25-16-9-10-17(25)14-19(13-16)30(27,28)18-7-3-2-4-8-18/h2-8,11-12,16-17,19H,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQCZUVRZZGMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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